chemical properties of 3-Chlorotetrafluoropropionic acid
chemical properties of 3-Chlorotetrafluoropropionic acid
An In-depth Technical Guide to the Chemical Properties of 3-Chlorotetrafluoropropionic Acid
Executive Summary: This guide provides a comprehensive overview of the (CAS No. 661-82-5), a specialized halogenated carboxylic acid. Intended for researchers, chemists, and professionals in drug development, this document synthesizes available data on its physicochemical characteristics, acidity, spectroscopic profile, reactivity, and safety considerations. Due to its highly fluorinated structure, 3-Chlorotetrafluoropropionic acid exhibits strong acidity and serves as a versatile building block in organic synthesis for creating advanced materials and pharmaceuticals. This guide bridges existing data with expert analysis to provide a practical reference for laboratory applications.
Introduction
3-Chloro-2,2,3,3-tetrafluoropropionic acid, hereafter referred to as 3-Chlorotetrafluoropropionic acid, is a significant member of the halogenated carboxylic acid family. Its structure, which features a short carbon chain heavily substituted with electronegative fluorine and chlorine atoms, imparts unique chemical characteristics that are highly valuable in specialized synthesis. This compound is recognized as a key intermediate for introducing fluorinated moieties into larger molecules, thereby enhancing their thermal stability, chemical resistance, and biological activity.[1] Its utility spans various fields, including the synthesis of fluorinated polymers, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2]
Physicochemical Properties
3-Chlorotetrafluoropropionic acid is a colorless to nearly colorless liquid characterized by a pungent odor.[3] It is soluble in water and common organic alcohols.[3] A summary of its key physical and chemical identifiers is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 661-82-5 | [4] |
| Molecular Formula | C₃HClF₄O₂ | [4] |
| Molecular Weight | 180.49 g/mol | [4] |
| IUPAC Name | 3-chloro-2,2,3,3-tetrafluoropropanoic acid | [4] |
| Density | 1.63 g/cm³ | N/A |
| Boiling Point | 131 °C | N/A |
| Melting Point | 13 °C | N/A |
Acidity and pKa Analysis
The strong acidity of these compounds is a direct consequence of the powerful inductive electron-withdrawing effect of the fluorine atoms. This effect stabilizes the carboxylate anion (R-COO⁻) formed upon deprotonation, making the loss of a proton (H⁺) more favorable. In 3-Chlorotetrafluoropropionic acid, the presence of four fluorine atoms and one chlorine atom on the carbons adjacent to the carboxyl group creates a significant dipole, strongly pulling electron density away from the carboxylic acid moiety.
Expert Estimation: Based on the established trends for short-chain halogenated acids, it is projected that the pKa of 3-Chlorotetrafluoropropionic acid is in the range of 0 to -1 . This classifies it as a very strong organic acid, significantly stronger than non-halogenated counterparts like propionic acid (pKa ≈ 4.87). This high acidity is a critical factor in its reactivity and dictates its behavior in both aqueous and non-aqueous media.
Spectroscopic Profile
Experimental spectroscopic data for 3-Chlorotetrafluoropropionic acid is not widely available in public databases. However, a predictive analysis based on its structure allows for the characterization of its expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple, showing a single peak for the acidic proton of the carboxyl group (-COOH). Its chemical shift would be highly dependent on the solvent and concentration but is typically expected in the downfield region (>10 ppm).
-
¹³C NMR: The spectrum would display three distinct carbon signals: one for the carbonyl carbon (-COOH), and two for the fluorinated carbons (-CF₂- and -CClF-). The carbonyl carbon signal would appear around 160-170 ppm. The signals for the fluorinated carbons would show complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: This is the most informative NMR technique for this molecule. Two distinct signals are expected, corresponding to the two different chemical environments of the fluorine atoms (-CF₂- and -CClF-). The chemical shift ranges for fluorines attached to saturated carbons typically fall between +80 and +140 ppm relative to CFCl₃.[8] The signals would likely appear as complex multiplets due to fluorine-fluorine (F-F) coupling.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by characteristic peaks for the carboxylic acid group:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A sharp and strong C=O (carbonyl) stretching band around 1700-1750 cm⁻¹.
-
Strong C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 180 (for ³⁵Cl) and 182 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. A prominent fragment would be the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 135/137.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Chlorotetrafluoropropionic acid is governed by its carboxylic acid functional group, which is activated by the adjacent electron-withdrawing haloalkyl chain.
Caption: Key reactive sites of 3-Chlorotetrafluoropropionic acid.
Nucleophilic Acyl Substitution
Like other carboxylic acids, it readily undergoes nucleophilic acyl substitution to form a variety of derivatives. The high electrophilicity of its carbonyl carbon makes these reactions particularly efficient.
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reacts with amines, often requiring an activating agent like DCC (dicyclohexylcarbodiimide), to produce amides.
-
Acyl Halide Formation: Can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Reduction
The carboxylic acid group can be reduced to a primary alcohol (3-chloro-2,2,3,3-tetrafluoropropan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation Reactions
While generally stable, certain silver salts of carboxylic acids can undergo decarboxylative halogenation (Hunsdiecker reaction), which could potentially be applied to synthesize haloalkanes.
Safety and Handling
3-Chlorotetrafluoropropionic acid is classified as a corrosive material and a dangerous good for transport.
-
UN Number: UN3265
-
Hazard Class: 8 (Corrosive)
Handling Protocols:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Store in a tightly closed, corrosion-resistant container in a cool, dry place.
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
-
In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes. Seek prompt medical attention.
Conclusion
3-Chlorotetrafluoropropionic acid is a highly functionalized organic compound with a distinct set of chemical properties driven by its dense halogenation. Its strong acidity, coupled with the reactivity of its carboxyl group, makes it a potent and versatile reagent for introducing chloro-tetrafluoro-propyl moieties in advanced organic synthesis. While a lack of public spectroscopic data necessitates predictive analysis for characterization, its physical properties and expected reactivity provide a solid foundation for its application by researchers and drug development professionals aiming to create novel molecules with enhanced performance characteristics.
References
- Goss, K. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458. [Link]
- ACS Fall 2025. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. American Chemical Society.
- The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids - ResearchGate. (2008).
- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - NIH. (2021). Environmental Science & Technology, 55(22), 15197–15207. [Link]
- The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids - R Discovery. (2007). Environmental Science & Technology.
- 661-82-5 | 3-Chlorotetrafluoropropionic acid - Fluoromart.
- NMR Spectra of ClF3 and ClF: Gaseous Spectra and Gas-to-Liquid Shifts | Scilit. (1963). The Journal of Chemical Physics.
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.
- GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. (2013). Pharmaceutical Technology, 37(10).
- 19Flourine NMR - University of Ottawa.
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.
- SDBS: Spectral Database for Organic Compounds - Clark Physical Sciences Library.
- 3-Chloro-2,2,3,3-tetrafluoropropionic acid - Chem-Impex.
- 3-CHLOROTETRAFLUOROPROPIONIC ACID | 661-82-5 - ChemicalBook.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (2021). Journal of King Saud University - Science, 33(7), 101567. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 3-CHLOROTETRAFLUOROPROPIONIC ACID | 661-82-5 [chemicalbook.com]
- 5. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. 19F [nmr.chem.ucsb.edu]
